Dimethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate
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Overview
Description
Dimethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate is an organophosphorus compound that features a phosphonate group, a chloro-substituted ethylene moiety, and an ethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate typically involves the reaction of dimethyl phosphite with 2-chloro-2-(ethylsulfanyl)ethenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to meet industrial standards. Techniques such as distillation, crystallization, and chromatography are commonly employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylsulfanyl-substituted alkenes.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dimethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Dimethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate involves its ability to participate in nucleophilic substitution and addition reactions. The chloro group is a good leaving group, making the compound reactive towards nucleophiles. The phosphonate group can form strong bonds with various substrates, making it useful in enzyme inhibition and other biochemical applications.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate
- Dimethyl [2-bromo-2-(ethylsulfanyl)ethenyl]phosphonate
- Dimethyl [2-chloro-2-(ethylsulfanyl)propyl]phosphonate
Uniqueness
Dimethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of both a chloro and an ethylsulfanyl group allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
61646-08-0 |
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Molecular Formula |
C6H12ClO3PS |
Molecular Weight |
230.65 g/mol |
IUPAC Name |
1-chloro-2-dimethoxyphosphoryl-1-ethylsulfanylethene |
InChI |
InChI=1S/C6H12ClO3PS/c1-4-12-6(7)5-11(8,9-2)10-3/h5H,4H2,1-3H3 |
InChI Key |
BDGULWIZEJKRKY-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=CP(=O)(OC)OC)Cl |
Origin of Product |
United States |
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